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Compound of Interest

Compound Name: 4-(3-Bromopropoxy)benzaldehyde

Cat. No.: B106765

An In-depth Technical Guide to 4-(3-Bromopropoxy)benzaldehyde: Synthesis, Properties,
and Applications

Abstract

4-(3-Bromopropoxy)benzaldehyde is a bifunctional aromatic compound of significant utility in
synthetic organic chemistry. Possessing both a reactive aldehyde and a versatile alkyl bromide,
it serves as a crucial intermediate for the construction of complex molecular architectures. This
guide provides a comprehensive overview of its chemical and physical properties, details its
primary synthetic route via the Williamson ether synthesis with mechanistic insights, explores
its key chemical transformations, and discusses its applications in drug discovery and materials
science. Safety protocols and detailed experimental procedures are included to provide a
practical resource for researchers, scientists, and drug development professionals.

Introduction and Core Attributes

4-(3-Bromopropoxy)benzaldehyde, with CAS Number 17954-81-3, is a crystalline solid that
represents a class of valuable molecular linkers.[1][2] Its structure uniquely combines two key
functional groups:

e An Aldehyde Group: Attached to the aromatic ring, this group is a gateway for a multitude of
classic organic reactions, including oxidation, reduction, imine formation, and carbon-carbon
bond-forming reactions.[3] The aldehyde's reactivity is moderated by the electron-donating
nature of the para-alkoxy substituent.
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o A Primary Alkyl Bromide: At the terminus of a three-carbon alkoxy chain, the bromo group is
an excellent leaving group, making this position highly susceptible to nucleophilic substitution
(Sn2) reactions.[4] This allows for the straightforward introduction of a wide array of
functional moieties.

This dual functionality makes 4-(3-Bromopropoxy)benzaldehyde an ideal building block for
synthesizing molecules where a substituted benzaldehyde pharmacophore is tethered to
another molecular entity via a flexible propyl linker. Its application is particularly prevalent in the
development of novel therapeutic agents and functional materials.[5][6]

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of 4-(3-Bromopropoxy)benzaldehyde
are critical for its effective use. Its properties are well-documented and summarized below.

hvsical and Chemical :

Property Value Reference(s)
4-(3-

IUPAC Name [2]
bromopropoxy)benzaldehyde

CAS Number 17954-81-3 [1][2]

Molecular Formula C10H11BrO2 [7]

Molecular Weight 243.10 g/mol [2][7]

White to off-white crystalline
Appearance

solid
Melting Point 55-58 °C
XQCCNZFHLCQXEP-
InChl Key [2][8]

UHFFFAOYSA-N

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule.
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« Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption
bands. A strong, sharp peak is expected around 1700-1685 cm~1, indicative of the C=0
stretching vibration of the aromatic aldehyde.[9][10] The C-H stretching of the aldehyde
proton typically appears as a pair of bands between 2850-2750 cm~1.[9] Aromatic C=C
stretching vibrations are observed in the 1600-1450 cm~! region, while the prominent C-O-C
stretching of the ether linkage appears around 1250 cm~* and 1050 cm™1,

e 1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides
a clear map of the molecule's hydrogen environments.

o Aldehyde Proton (CHO): A singlet at ~9.8-10.0 ppm.[9]

o Aromatic Protons: Two doublets in the aromatic region (~6.9-7.8 ppm), characteristic of a
1,4-disubstituted benzene ring. The protons ortho to the aldehyde will be further downfield
than those ortho to the ether.

o Propoxy Chain Protons: Three distinct multiplets for the -OCH2CH2CH2Br chain. The
protons adjacent to the oxygen (-OCHz-) appear around 4.1-4.2 ppm (triplet). The protons
adjacent to the bromine (-CHzBr) are found at ~3.5-3.6 ppm (triplet). The central
methylene protons (-CH2-) appear as a multiplet (quintet or pentet) around 2.2-2.4 ppm.

e 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum confirms the
carbon skeleton.

o Carbonyl Carbon (C=0): A distinct peak downfield, typically ~191 ppm.[11]

o Aromatic Carbons: Four signals in the aromatic region (~115-164 ppm). The carbon
attached to the oxygen (C-O) and the carbon of the aldehyde group (C-CHO) will be the
most deshielded.

o Propoxy Chain Carbons: Three signals in the aliphatic region: ~65-68 ppm (-OCH3), ~30-
33 ppm (-CH2-), and ~30-32 ppm (-CH2Br).

e Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak
cluster due to the presence of bromine. The two major isotopes of bromine, 7°Br and 8!Br,
have nearly equal natural abundance, resulting in two peaks of similar intensity at m/z = 242
and m/z = 244 ([M]* and [M+2]%).[12]
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Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for preparing 4-(3-
Bromopropoxy)benzaldehyde is the Williamson Ether Synthesis.[4][13] This venerable
reaction provides an efficient pathway by forming the ether linkage through an Sn2 mechanism.

Retrosynthetic Analysis and Reaction Rationale

The synthesis involves the reaction between 4-hydroxybenzaldehyde and a three-carbon
electrophile. The logical choice of reagents is 4-hydroxybenzaldehyde and 1,3-
dibromopropane.

o Causality of Reagent Choice: The key to this synthesis is the Sn2 reaction between a
nucleophilic phenoxide and an electrophilic primary alkyl halide.[14] The alternative pathway
—using a brominated aromatic ring and 3-hydroxypropyl bromide—is not feasible because
Sn2 reactions do not occur at sp?-hybridized carbons of an aryl halide.[4] The Williamson
synthesis works best with unhindered primary alkyl halides to minimize the competing E2
elimination reaction, making 1,3-dibromopropane an ideal electrophile.[13][14]

Experimental Workflow and Mechanism

The synthesis proceeds in two conceptual steps: deprotonation of the phenol followed by
nucleophilic attack.

4-Hydroxybenzaldehyde +

1,3-Dibromopropane +

llllllllllll
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Caption: Workflow for the Williamson Ether Synthesis of 4-(3-Bromopropoxy)benzaldehyde.
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Mechanism:

» Deprotonation: The base (commonly potassium carbonate) deprotonates the acidic hydroxyl
group of 4-hydroxybenzaldehyde to generate a potent potassium phenoxide nucleophile.[15]

e Nucleophilic Substitution: The resulting phenoxide ion attacks one of the primary carbons of
1,3-dibromopropane in a classic Sn2 displacement, expelling a bromide ion and forming the
ether bond. Using an excess of 1,3-dibromopropane minimizes the formation of the bis-ether
byproduct.

Detailed Laboratory Protocol

This protocol is a representative procedure for the synthesis.

e Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-
hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable
solvent such as acetone or DMF.

e Reagent Addition: Add 1,3-dibromopropane (1.5-2.0 eq) to the stirred suspension.

e Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts. Wash the filter cake with the solvent.

o Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the
resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with
water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. The crude product can be purified by recrystallization from a solvent system like
ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The value of 4-(3-Bromopropoxy)benzaldehyde lies in its ability to undergo selective
transformations at either of its two functional groups.
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Caption: Key reaction pathways for 4-(3-Bromopropoxy)benzaldehyde.

Transformations of the Aldehyde Group

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(3-
bromopropoxy)benzoic acid using standard oxidizing agents like potassium permanganate
(KMnOQa) or Jones reagent.

Reduction: Selective reduction to the corresponding benzyl alcohol is cleanly achieved with
mild reducing agents such as sodium borohydride (NaBHa), leaving the alkyl bromide intact.

Reductive Amination: This powerful transformation involves the initial formation of an imine
with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium
cyanoborohydride) to yield a secondary or tertiary amine, respectively.

Condensation Reactions: The aldehyde readily condenses with primary amines to form
Schiff bases (imines) or with compounds containing active methylene groups (e.g.,
malonates) in Knoevenagel or Claisen-Schmidt condensations.[16][17]

Transformations of the Alkyl Bromide Group

The primary alkyl bromide is an excellent electrophile for Sn2 reactions.

Nucleophilic Substitution: A vast range of nucleophiles can be used to displace the bromide,
including:
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o Azides (e.g., NaNs): To form an alkyl azide, which can be subsequently reduced to a
primary amine.

o Amines and Anilines: To generate secondary or tertiary amines.
o Thiols (R-SH): To create thioethers.
o Alkoxides (R-O~): To form more complex, unsymmetrical ethers.

o Cyanide (NaCN): To extend the carbon chain and introduce a nitrile group.

Applications in Research and Drug Development

The synthetic versatility of 4-(3-Bromopropoxy)benzaldehyde makes it a valuable tool in
several scientific domains.

¢ Medicinal Chemistry: It is frequently employed as a linker to synthesize bifunctional
molecules. For example, the benzaldehyde moiety can be part of a pharmacophore that
inhibits a specific enzyme, while the alkyl bromide end is used to attach a second functional
unit, such as a fluorescent tag, a solubilizing group, or another bioactive component to
create a hybrid drug.[5][18]

o Materials Science: The molecule can be used to functionalize surfaces or polymers. The
aldehyde can be anchored to a substrate, leaving the bromo-terminated chain available for
further modification, or vice-versa. This is useful in creating materials with tailored chemical
or physical properties.

o Combinatorial Chemistry: As a bifunctional building block, it is ideal for generating libraries of
related compounds for high-throughput screening. By reacting the aldehyde with a set of
amines and the bromide with a set of nucleophiles, a large matrix of diverse products can be
synthesized efficiently.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling 4-(3-
Bromopropoxy)benzaldehyde.
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e Hazard Identification: This compound is classified as harmful if swallowed and causes skin,
eye, and respiratory irritation.[19] It may also cause an allergic skin reaction.

» Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[20] Avoid creating and inhaling dust.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][20]
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[3][20]

o First Aid: In case of contact, rinse skin or eyes with plenty of water.[19][20] If inhaled, move
to fresh air.[19] If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

4-(3-Bromopropoxy)benzaldehyde is a cornerstone intermediate in modern organic
synthesis. Its value is derived from the strategic placement of two distinct and highly reactive
functional groups within a single, stable molecular framework. The ability to selectively
manipulate either the aldehyde or the alkyl bromide provides chemists with a powerful tool for
the logical and efficient construction of complex molecules. From its straightforward synthesis
via the Williamson ether reaction to its widespread application as a molecular linker in drug
discovery and materials science, 4-(3-Bromopropoxy)benzaldehyde will continue to be a
compound of high interest to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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